2-[[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound is of interest due to its unique structural features, which include a quinazoline core linked to a piperazine ring through a flexible ethyl chain, further modified with a 2-methylpropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, a halogenated quinazoline derivative can react with piperazine in the presence of a base like potassium carbonate.
Attachment of the 2-Methylpropoxy Group: The final step involves the alkylation of the piperazine nitrogen with 2-(2-methylpropoxy)ethyl halide under basic conditions, such as using sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, the piperazine ring may enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent, particularly for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
Uniqueness
2-[[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the 2-methylpropoxy group and the flexible ethyl linker can influence the compound’s solubility, stability, and ability to cross biological membranes, potentially leading to improved therapeutic efficacy and reduced side effects compared to other quinazoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique features
Properties
IUPAC Name |
2-[[4-[2-(2-methylpropoxy)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-15(2)14-25-12-11-23-7-9-24(10-8-23)13-18-21-17-6-4-3-5-16(17)19(20)22-18/h3-6,15H,7-14H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLZREZSSNXRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCN1CCN(CC1)CC2=NC3=CC=CC=C3C(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.